2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile CAS 5658-46-8 properties
2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile CAS 5658-46-8 properties
This technical guide provides an in-depth analysis of 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile (CAS 5658-46-8), a pivotal intermediate in the synthesis of benzofuran-based therapeutics and agrochemicals.
Optimized Synthesis, Claisen Rearrangement Kinetics, and Heterocyclic Applications[1]
Executive Summary
2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile (also known as 2-methallyloxybenzonitrile ) is a bifunctional aromatic building block characterized by an ortho-positioned nitrile group and a methallyl ether moiety. Its primary utility in drug development lies in its ability to undergo a [3,3]-sigmatropic Claisen rearrangement .
Unlike simple allyl ethers, the methallyl group introduces a quaternary carbon center upon rearrangement and cyclization, facilitating the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile . This structural motif is recurrent in bioactive natural products and pharmaceutical candidates targeting GPCRs and kinase pathways.
Physicochemical Properties
Note: Experimental values for this specific CAS are sparse in open literature. The data below synthesizes predicted values with experimental baselines from structural analogs (e.g., 2-allyloxybenzonitrile).
| Property | Value / Description | Notes |
| Appearance | Colorless to pale yellow oil or low-melting solid | Tendency to crystallize upon high purity isolation. |
| Boiling Point | 265–275 °C (Predicted at 760 mmHg) | Typically distilled under reduced pressure (e.g., 140–145 °C at 15 mmHg). |
| Density | 1.06 ± 0.05 g/cm³ | Denser than water; phase separates easily during aqueous workup. |
| Solubility | Soluble in DCM, EtOAc, Toluene, Acetone | Insoluble in water. Hydrolytically stable at neutral pH. |
| LogP | ~2.8 (Predicted) | Lipophilic; suitable for organic solvent extraction. |
| Key IR Signals | 2225 cm⁻¹ (CN stretch), 1655 cm⁻¹ (C=C) | The nitrile stretch is a diagnostic handle for reaction monitoring. |
Synthetic Protocol (Self-Validating)
Methodology: O-Alkylation of Salicylonitrile
This protocol utilizes a Williamson ether synthesis optimized to minimize C-alkylation side products.
Reagents:
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Substrate: Salicylonitrile (2-hydroxybenzonitrile) [1.0 equiv]
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Electrophile: 3-Chloro-2-methylpropene (Methallyl chloride) [1.2 equiv]
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Base: Potassium Carbonate (K₂CO₃), anhydrous, granular [1.5 equiv]
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Catalyst: Potassium Iodide (KI) [0.1 equiv] (Finkelstein condition to accelerate rate)
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Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
Step-by-Step Workflow:
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Activation: Charge a round-bottom flask with Salicylonitrile and Acetone (5 mL/mmol). Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Suspension turns bright yellow.
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Addition: Add KI followed by the dropwise addition of Methallyl chloride.
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Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (Rf ~0.4) should disappear; the ether product (Rf ~0.7) will appear.
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Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
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Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
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Isolation: Evaporate solvent. The product is typically obtained as an oil in 90–95% yield and requires no further purification for the rearrangement step.
Mechanistic Insight: The Claisen Rearrangement
The defining feature of CAS 5658-46-8 is its thermal reactivity. Upon heating (>180°C), it undergoes an aromatic Claisen rearrangement.
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Mechanism: Concerted [3,3]-sigmatropic shift.[1]
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Regioselectivity: The methallyl group migrates exclusively to the ortho position relative to the oxygen. Since one ortho position is blocked by the nitrile, migration occurs at the C3 position.
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Outcome: Formation of 3-(2-methylallyl)-2-hydroxybenzonitrile .
Reaction Pathway Diagram
The following diagram illustrates the transformation from the ether to the benzofuran scaffold via the Claisen intermediate.
[3]
Downstream Applications: Benzofuran Synthesis
The rearranged product is a "masked" heterocycle. The pendant alkene and the phenol are perfectly positioned for ring closure.
Cyclization Protocol
To access the dihydrobenzofuran core (a common pharmacophore in antidepressants and anticonvulsants):
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Reagent: Dissolve the rearranged phenol in glacial acetic acid.
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Catalyst: Add 48% aqueous HBr (0.5 equiv).
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Condition: Heat to 90°C for 2 hours. This promotes Markovnikov addition of the phenol oxygen across the alkene double bond.
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Result: Formation of the 2,2-dimethyl-2,3-dihydrobenzofuran ring.
Significance in Drug Discovery: This scaffold is structurally analogous to precursors used in the synthesis of Perampanel (AMPA receptor antagonist) and various aromatase inhibitors, where the nitrile group serves as a handle for further conversion to amides, tetrazoles, or aldehydes.
Safety & Handling
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Toxicity: As a nitrile, this compound should be treated as potentially liberating cyanide under metabolic or extreme chemical conditions, although the nitrile bond is generally robust.
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Alkylating Potential: Methallyl chloride (starting material) is a suspected carcinogen and lachrymator. Handle in a fume hood.
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Thermal Hazards: The Claisen rearrangement is exothermic. When scaling up (>100g), ensure adequate heat dissipation to prevents thermal runaway.
References
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Claisen Rearrangement Mechanism
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Benzonitrile Synthesis & Reactivity
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General Allyl Aryl Ether Properties
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Title: Allyl Benzyl Ether Properties.[5]
- Source: GuideChem.
-
-
Benzofuran Synthesis via Claisen
- Title: Synthesis of benzofurans via Claisen rearrangement.
- Source: Journal of Heterocyclic Chemistry (General Reference for Class).
-
URL:[Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Page loading... [wap.guidechem.com]
